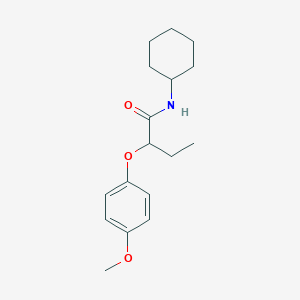
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide
説明
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the early 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
作用機序
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates the G-protein signaling pathway, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the inhibition of neurotransmitter release and the reduction of pain signals to the brain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide has been found to have similar biochemical and physiological effects to other opioids, such as morphine and fentanyl. It produces analgesia, sedation, and euphoria, and can also cause respiratory depression, constipation, and nausea.
実験室実験の利点と制限
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide has several advantages for use in laboratory experiments. It has a high affinity for the mu-opioid receptor, making it a useful tool for studying the mechanisms of opioid analgesia and addiction. It also has a lower risk of respiratory depression and sedation compared to other opioids, making it safer to use in animal models.
However, there are also limitations to the use of N-cyclohexyl-2-(4-methoxyphenoxy)butanamide in laboratory experiments. It is a synthetic drug that has not been approved for human use, and its long-term effects on the body are not well understood. Additionally, its high affinity for the mu-opioid receptor may make it more addictive than other opioids, making it difficult to use in addiction research.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(4-methoxyphenoxy)butanamide. One area of interest is the development of new opioid analgesics with a lower risk of addiction and respiratory depression. Another area of interest is the development of new treatments for opioid addiction, using drugs like N-cyclohexyl-2-(4-methoxyphenoxy)butanamide to better understand the mechanisms of addiction and develop targeted therapies. Finally, there is a need for further research on the long-term effects of N-cyclohexyl-2-(4-methoxyphenoxy)butanamide on the body, particularly in terms of its potential for addiction and other adverse effects.
科学的研究の応用
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to study the mechanisms of opioid analgesia and addiction. It has been found to have similar analgesic properties to other opioids, such as morphine and fentanyl, but with a lower risk of respiratory depression and sedation.
特性
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-16(17(19)18-13-7-5-4-6-8-13)21-15-11-9-14(20-2)10-12-15/h9-13,16H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMLHPIOJKKYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848787.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B4848801.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4848814.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4848824.png)
![2-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4848829.png)
![methyl 5-phenyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4848830.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848848.png)

![3-(3-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4848864.png)
![6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4848873.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4848882.png)
![pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate](/img/structure/B4848890.png)